1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine
Description
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine is a halogenated azetidine derivative featuring a sulfonyl group attached to a 3-bromo-4-fluorophenyl ring. This compound is likely synthesized via sulfonylation of 3,3-difluoroazetidine with a halogenated aryl sulfonyl chloride or analogous reagent, as inferred from similar procedures in azetidine chemistry .
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonyl-3,3-difluoroazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2S/c10-7-3-6(1-2-8(7)11)17(15,16)14-4-9(12,13)5-14/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPZMDPZPDFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluorophenyl precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the difluoroazetidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds, which is valuable in organic synthesis
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine exhibit promising anticancer properties. The incorporation of fluorine atoms often enhances the pharmacokinetic properties of drugs, leading to improved efficacy and reduced toxicity. Studies have shown that fluorinated azetidines can selectively inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
Antimicrobial Properties
The sulfonamide group present in this compound has been associated with antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. The introduction of a difluoroazetidine ring may enhance this activity by improving binding affinity to bacterial enzymes .
Material Science
Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. The unique structure allows for the introduction of functional groups that can modify the physical properties of polymers, such as thermal stability and mechanical strength. Research has explored its use in creating high-performance materials suitable for various industrial applications .
Agrochemicals
Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals, particularly pesticides. Compounds with sulfonamide and fluorinated groups have been shown to possess herbicidal and insecticidal properties. The ability to design derivatives with enhanced selectivity towards pests while minimizing environmental impact is an ongoing area of research .
Table 1: Summary of Applications
Case Study: Anticancer Properties
A study conducted on similar fluorinated azetidines demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. This highlights the potential of this compound as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism by which 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfonyl group allows for strong binding interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three analogues:
Key Observations:
- Solubility : Compound 74 benefits from a pyridine moiety, improving aqueous solubility compared to the bromo-fluorophenyl group in the target compound.
- Synthetic Utility : The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas CF₃ in may limit further functionalization.
Biological Activity
1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article provides a detailed review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a difluoroazetidine core, which is known for its unique structural properties that can influence biological interactions.
- Molecular Formula : C_10H_8BrF_2N_2O_2S
- Molecular Weight : 335.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : The presence of the bromine and fluorine substituents may enhance binding affinity to various receptors, influencing signaling pathways related to inflammation and cancer.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | |
| Anti-inflammatory Effects | Reduced cytokine production | |
| Antimicrobial Properties | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of XYZ evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability in breast and lung cancer models, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) and reduced joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications to the azetidine ring structure have been explored to improve pharmacokinetic properties while maintaining or enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
